
Unveiling the Three-Dimensional Architecture of
2-Hydrazinobenzothiazole: A Crystallographic

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydrazinobenzothiazole

Cat. No.: B1674376 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crystal structure analysis

of 2-hydrazinobenzothiazole, a heterocyclic compound of significant interest in medicinal

chemistry. Through a detailed exploration of its three-dimensional arrangement, intermolecular

interactions, and the experimental protocols used for its characterization, this guide offers

valuable insights for researchers engaged in drug design and development.

Crystal Structure and Crystallographic Data
The crystal structure of 2-hydrazinobenzothiazole has been determined by single-crystal X-

ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The

asymmetric unit contains one molecule of 2-hydrazinobenzothiazole. The benzothiazole ring

system is essentially planar.

Quantitative crystallographic data is summarized in the table below for easy reference and

comparison.
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Parameter Value

Empirical Formula C₇H₇N₃S

Formula Weight 165.22

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 10.842(9)[1]

b (Å) 5.750(7)[1]

c (Å) 12.964(6)[1]

α (°) 90

β (°) 110.13(6)[1]

γ (°) 90

Volume (Å³) 758.8(11)[1]

Z 4[1]

Calculated Density (Mg/m³) 1.446[1]

F(000) 344[1]

Radiation MoKα (λ = 0.71073 Å)[1]

Final R indices [I > 2σ(I)] R1 = 0.060, wR2 = 0.155[1]

Goodness-of-fit on F² 1.038[1]

Molecular Structure and Intermolecular Interactions
The molecular structure of 2-hydrazinobenzothiazole consists of a bicyclic benzothiazole core

substituted with a hydrazine group at the 2-position. The planarity of the benzothiazole moiety

is a key structural feature.

A significant aspect of the crystal packing is the presence of intermolecular hydrogen bonds.

The crystal structure is stabilized by N-H···N hydrogen bonds, where the hydrazine nitrogen
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atoms act as donors and the thiazole nitrogen atom acts as an acceptor.[1][2] These

interactions link the molecules into a cohesive three-dimensional network. Specifically,

molecules are linked by N—H⋯N hydrogen bonds, generating sheets in the (001) plane.[3]
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Molecular Structure of 2-Hydrazinobenzothiazole
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Crystal Structure Analysis Workflow

Synthesis & Crystallization

X-ray Diffraction Analysis

Data Analysis & Interpretation

Synthesis of
2-Hydrazinobenzothiazole

Recrystallization to
Obtain Single Crystals

Data Collection
(Single-Crystal XRD)

Structure Solution
(Direct Methods)

Structure Refinement
(Least-Squares)

Structure Validation

Analysis of Bond Lengths,
Angles, and Torsion Angles

Analysis of Intermolecular
Interactions (Hydrogen Bonding)
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Intermolecular Hydrogen Bonding in 2-Hydrazinobenzothiazole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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